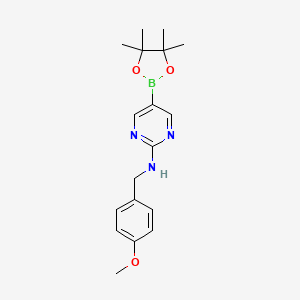

![molecular formula C7H3Br2F2NO2 B581210 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine CAS No. 1037763-48-6](/img/structure/B581210.png)

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine” is a chemical compound used as a reactant in the preparation of indole derivatives for treatment of HCV and related viral infections .

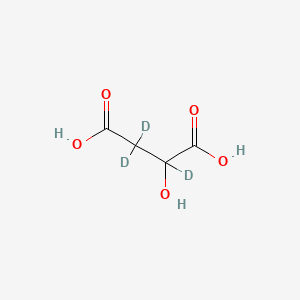

Molecular Structure Analysis

The molecular formula of “4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine” is C7H3Br2F2NO2. It contains bromine, fluorine, nitrogen, and oxygen atoms attached to a benzodioxole ring.Chemical Reactions Analysis

As a reactant, “4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine” is used in the preparation of indole derivatives for treatment of HCV and related viral infections . The specific reactions it undergoes would depend on the other reactants and conditions used.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 330.91. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Regioflexible Substitution

In a study by Schlosser and Heiss (2003), the regioflexible substitution of difluorobenzenes, including compounds similar to "4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine", was explored. The research demonstrated the versatility of organometallic methods in achieving selective conversions of fluorinated benzenes to various substituted benzoic acids and bromobenzoic acids, showcasing the potential for chemical synthesis and modifications of complex fluorinated compounds (Schlosser & Heiss, 2003).

Synthon for Chemoselective Preparation

Colella et al. (2018) discussed the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, highlighting the compound's utility in drug discovery programs. This indicates the potential for "4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine" to serve as a precursor or intermediate in the synthesis of biologically relevant molecules (Colella et al., 2018).

Dibenzo[d,f][1,3]dioxepines Synthesis

Research by Dallacker and Coerver (1983) on the synthesis and reactions of dibenzo[d,f][1,3]dioxepines, which share structural similarities with "4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine", provides insights into the synthetic routes and chemical reactivity of such compounds. The study highlighted the high SE-reactivity of these compounds and their potential applications in organic synthesis (Dallacker & Coerver, 1983).

Nucleophilic Reactivity Investigation

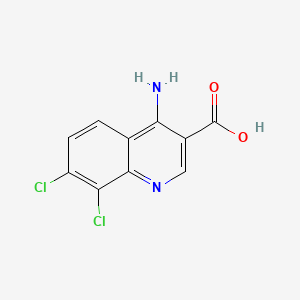

Chugunova et al. (2021) investigated the nucleophilic reactivity of "4,6-Dichloro-5-Nitrobenzofuroxan" and its amino derivatives, which could provide a framework for understanding the reactivity and potential chemical transformations of "4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine" in the presence of nucleophiles. This research could guide the development of new synthetic methodologies and the exploration of reaction mechanisms (Chugunova et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

4,6-dibromo-2,2-difluoro-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F2NO2/c8-2-1-3-6(4(9)5(2)12)14-7(10,11)13-3/h1H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCPODBJJBRXPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)N)Br)OC(O2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681483 |

Source

|

| Record name | 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine | |

CAS RN |

1037763-48-6 |

Source

|

| Record name | 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)